molecular formula C19H16N4O B2787531 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1206999-13-4

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No. B2787531
CAS RN: 1206999-13-4
M. Wt: 316.364
InChI Key: UYBBMHDFZHTHNK-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is known to have a unique mechanism of action, making it a promising target for drug development.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting this pathway, the compound is able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone in lab experiments include its unique mechanism of action and its potential therapeutic applications. However, there are also limitations to using this compound. It is a relatively new compound, and more research is needed to fully understand its effects. Additionally, the compound may have off-target effects that need to be considered.

Future Directions

There are a number of future directions for the study of 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone. One potential direction is the development of new drugs based on this compound. Another direction is the study of the compound's effects on different types of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the compound could be studied in combination with other drugs to determine if it has synergistic effects.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone involves the reaction of 2-aminobenzimidazole and indole-3-carboxaldehyde in the presence of acetic acid and ethanol. The reaction is carried out at room temperature, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-18(13-21-10-9-14-5-1-3-7-16(14)21)23-12-11-22-17-8-4-2-6-15(17)20-19(22)23/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBBMHDFZHTHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone

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